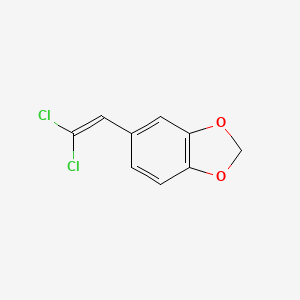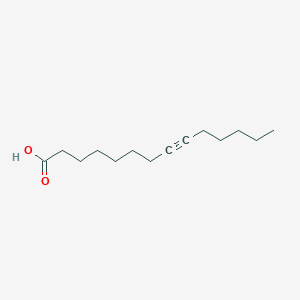
8-Tetradecynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Tetradecynoic acid is a long-chain fatty acid with the molecular formula C14H24O2. It is characterized by the presence of a triple bond at the eighth carbon position in its carbon chain. This compound is also known by its IUPAC name, tetradec-8-ynoic acid . As a member of the fatty acid family, it plays a significant role in various biological and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: 8-Tetradecynoic acid can be synthesized through various organic synthesis methods. One common approach involves the alkylation of terminal alkynes with appropriate alkyl halides, followed by oxidation to introduce the carboxylic acid group. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and is conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated fatty acids followed by selective oxidation. This method ensures high yield and purity of the final product. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation process, while oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed for the oxidation step .
化学反应分析
Types of Reactions: 8-Tetradecynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Reduction: The compound can be reduced to form saturated fatty acids using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens, electrophiles
Major Products Formed:
Oxidation: Diketones, carboxylic acids
Reduction: Saturated fatty acids
Substitution: Substituted derivatives
科学研究应用
8-Tetradecynoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: The compound is employed in studies related to lipid metabolism and fatty acid biosynthesis.
Medicine: Research has explored its potential as an inhibitor of fatty acid desaturases, which are enzymes involved in the biosynthesis of unsaturated fatty acids.
Industry: this compound is used in the production of specialty chemicals, surfactants, and lubricants.
作用机制
The mechanism of action of 8-Tetradecynoic acid involves its interaction with various molecular targets and pathways. As an inhibitor of fatty acid desaturases, it binds to the active site of these enzymes, preventing the conversion of saturated fatty acids to unsaturated fatty acids. This inhibition can affect lipid metabolism and cellular signaling pathways, leading to changes in cell function and behavior .
相似化合物的比较
cis,cis-tetradeca-5,8-dienoic acid: A diunsaturated fatty acid with cis-double bonds at positions C-5 and C-8.
Tetradecanoic acid: A saturated fatty acid with no triple bonds.
Uniqueness of 8-Tetradecynoic Acid: this compound is unique due to the presence of a triple bond at the eighth carbon position, which imparts distinct chemical reactivity and biological activity compared to its saturated and unsaturated counterparts. This structural feature allows it to participate in specific chemical reactions and interact with molecular targets in ways that other fatty acids cannot .
属性
CAS 编号 |
55182-90-6 |
|---|---|
分子式 |
C14H24O2 |
分子量 |
224.34 g/mol |
IUPAC 名称 |
tetradec-8-ynoic acid |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-5,8-13H2,1H3,(H,15,16) |
InChI 键 |
UIFQFQSRDJAJHH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC#CCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


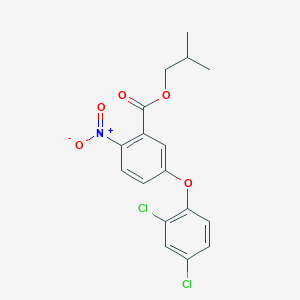
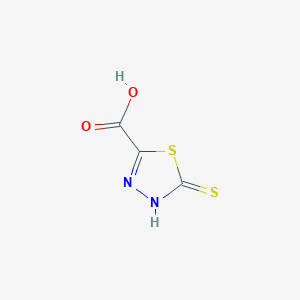

![Benzene, 1,4-bis[(4-nitrophenyl)thio]-](/img/structure/B14623137.png)
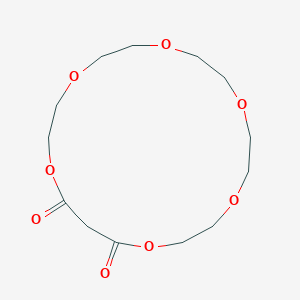
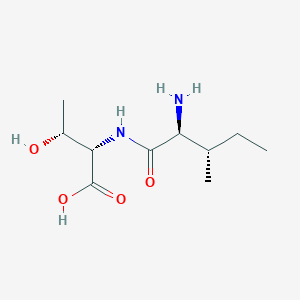
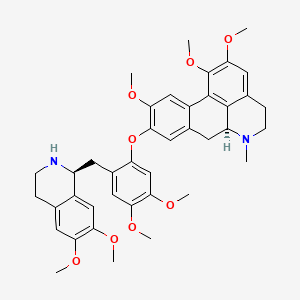
![8a-Ethenyl-4-hydroxy-3,5-dimethylideneoctahydro-2h-furo[3,2-g]isochromene-2,6(3h)-dione](/img/structure/B14623157.png)
![4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol](/img/structure/B14623159.png)
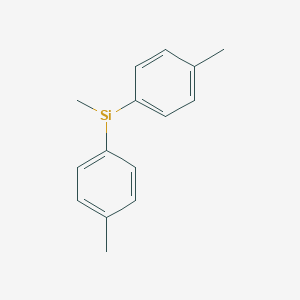
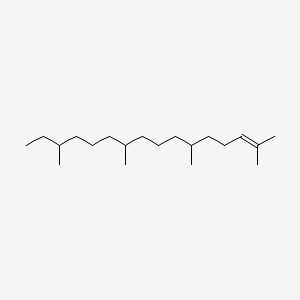
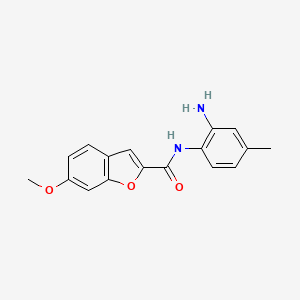
![7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane](/img/structure/B14623187.png)
